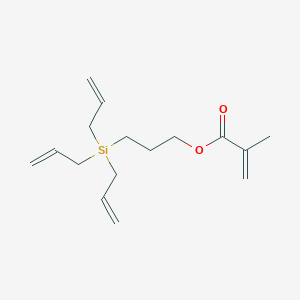

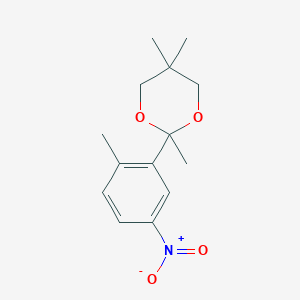

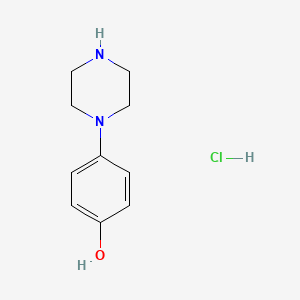

N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide” is a complex organic compound. Unfortunately, there is not much specific information available about this compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydropyran ring and the attachment of the piperidine ring. The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. Unfortunately, specific details about the molecular structure are not available .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that this compound could participate in a variety of reactions, given the presence of multiple functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some potential properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with various reagents .Applications De Recherche Scientifique

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified a compound structurally related to N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. This compound exhibited potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).

CCR5 Antagonist Synthesis

Ikemoto et al. (2005) developed a practical method for synthesizing a compound structurally similar to this compound, an orally active CCR5 antagonist. This research contributes to the understanding of the synthesis of complex organic compounds with potential applications in medicinal chemistry (Ikemoto et al., 2005).

Metal Complexes of Benzamides

Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including derivatives related to this compound. These complexes were evaluated for their in vitro antibacterial activity, providing insights into the potential biomedical applications of such compounds (Khatiwora et al., 2013).

Synthesis and Anti-inflammatory Activity

Rajasekaran et al. (1999) synthesized N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, which is structurally related to this compound. The anti-inflammatory activity of these compounds was evaluated, indicating their potential therapeutic applications (Rajasekaran et al., 1999).

Mécanisme D'action

Target of Action

The primary target of this compound, also known as N-[3-methyl-4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide, is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and consciousness.

Mode of Action

This compound acts as a selective antagonist at the KOR . It binds to the receptor and blocks its activation by endogenous or exogenous ligands. This prevents the downstream effects typically induced by KOR activation.

Biochemical Pathways

The antagonism of the KOR by this compound affects several biochemical pathways. Most notably, it can inhibit the release of prolactin and modulate pain perception . The exact downstream effects can vary depending on the specific cellular and physiological context.

Pharmacokinetics

The compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is orally bioavailable, meaning it can be effectively absorbed from the gastrointestinal tract into the bloodstream. Once in the body, it is distributed to the sites of action, metabolized, and eventually excreted. These properties contribute to its bioavailability and overall pharmacological effect.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonism of the KOR. By blocking KOR activation, it can modulate the physiological responses typically associated with this receptor. For instance, it has been shown to exhibit potent effects in animal models, such as inhibiting prolactin secretion and modulating pain perception .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-methyl-4-[[1-(oxan-4-yl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O4S/c1-3-21(25)23-18-4-5-20(16(2)14-18)29(26,27)22-15-17-6-10-24(11-7-17)19-8-12-28-13-9-19/h4-5,14,17,19,22H,3,6-13,15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPAYWVXKHZVKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2807510.png)

![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/no-structure.png)

![2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2807516.png)

![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2807517.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]methanesulfonamide](/img/structure/B2807528.png)